Product packaging for 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol(Cat. No.:CAS No. 39270-39-8)

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

货号: B1305846
CAS 编号: 39270-39-8
分子量: 166.17 g/mol
InChI 键: FFLHNBGNAWYMRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Chemical Structure and Properties 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol (CAS: 39270-39-8) is a benzodioxane derivative with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. It features a hydroxymethyl (-CH₂OH) group attached to the 6-position of the 2,3-dihydro-1,4-benzodioxin scaffold. Synonyms include 6-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxin and (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol . The compound is commercially available with a purity of ≥97% and is utilized in medicinal chemistry as a scaffold for drug discovery, particularly in immunomodulators and anti-inflammatory agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1305846 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol CAS No. 39270-39-8

属性

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLHNBGNAWYMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192521
Record name 2,3-Dihydro-1,4-benzodioxin-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39270-39-8
Record name 2,3-Dihydro-1,4-benzodioxin-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39270-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxin-6-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039270398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1,4-benzodioxin-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxin-6-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthesis of N-(2,3-Dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide (3)

N-(2,3-Dihydrobenzo-dioxin-6-amine (1 mL; 0.002 mol; 1 ) is suspended in 25 mL of distilled water and stirred for 30 minutes. Next, a 10% aqueous \$$Na2CO3\$$ solution is added to maintain the pH at 9-10, and the reaction mixture is stirred for another 30 minutes. 4-Methylbenzenesulfonyl chloride (0.47 g; 0.002 mol; 2 ) is then added to the mixture with gradual stirring, and the stirring continues for several hours until the reaction is complete, monitored by TLC until a single spot is observed. The product is precipitated at pH 2 using concentrated HCl, filtered, washed with distilled water, and air-dried to obtain N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide (3 ). This compound appears as a light brown amorphous powder with a yield of 80% and a melting point of 129-130 °C. The molecular formula is \$$C{15}H{15}O_4NS\$$ and the molecular weight is 305.367 g/mol.

Spectroscopic data:

  • IR: 3248 (N-H stretching), 3045 (C-H stretching of aromatic ring), 2926 (-\$$CH2\$$ stretching), 1633 (C=C stretching of aromatic ring), 1383 (-\$$SO2\$$ stretching)
  • ¹H-NMR: \$$\delta$$ (ppm) 10.12 (s, 1H, NHSO\$$2\$$), 7.57 (d, J=8.2 Hz, 2H, Ar-H, H-2’ and H-6’), 7.24 (d, J=8.0 Hz, 2H, Ar-H, H-3’ and H-5’), 6.89 (d, J=8.4 Hz, 1H, Ar-H, H-7), 6.81 (s, 1H, Ar-H, H-5), 6.71 (d, J=8.4 Hz, 1H, Ar-H, H-8), 4.24 (s, 4H, O-CH\$$2\$$-CH\$$2\$$-O), 2.38 (s, 3H, CH\$$3\$$-7’)

General Procedure for the Synthesis of 2-Bromo-N-(un/substituted-phenyl)acetamides (6a-l)

Un/substituted anilines (0.16 g; 0.55 mmol; 4a-l , one in each reaction) are vigorously shaken manually with bromoacetyl bromide (0.2 g; 0.50 mmol; 5 ). The pH of the solution is maintained using 10% aqueous \$$Na2CO3\$$. The completion of the reaction is monitored by TLC until a single spot is observed. The reaction mixture is then poured onto crushed ice, and the precipitated products are filtered, washed, and dried to obtain the pure products (6a-l ).

General Procedure for the Synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides (7a-l)

N-(2,3-Dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide (0.2 g; 0.57 mmol; 3 ) in 10 mL of N,N-dimethylformamide (DMF) is placed into a 50-mL round-bottomed flask along with lithium hydride (0.004 g), and the reaction mixture is stirred for 30 minutes at 25 °C. 2-Bromo-N-(un/substituted-phenyl)acetamides (0.60 mmol; 6a-l ) are added to the reaction mixture, which is further stirred for 3-4 hours. The reaction is monitored by TLC until a single spot is observed. After completion, the reaction mixture is poured onto crushed ice, and the precipitated products are filtered out, washed, and air-dried to obtain the pure products (7a-l ).

Synthesis of 4-(substituted phenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one (1-10)

A mixture of enaminone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one (III ) (0.01 mol), urea (0.01 mol), and different substituted benzaldehyde (0.01 mol) is refluxed in glacial acetic acid (10 mL) for 3 hours. The reaction mixture is poured into cold water to obtain precipitates (110 ). The compounds are obtained by filtration and washed with cold water multiple times and recrystallized from a mixture of glacial acetic acid and ethanol.

科学研究应用

Medicinal Chemistry

1.1 Pharmaceutical Development
2,3-Dihydro-1,4-benzodioxin-6-ylmethanol serves as a crucial building block in the synthesis of various pharmaceuticals. It is utilized in the development of compounds targeting conditions such as inflammation and neurodegenerative diseases. For instance, derivatives of this compound have been synthesized to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. One such derivative exhibited notable anti-inflammatory activity without inducing ulcerogenic effects, making it a potential candidate for safer anti-inflammatory medications .

1.2 Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound can inhibit lipoxygenase enzymes, which are implicated in various inflammatory and allergic responses. Studies have synthesized sulfonamide derivatives containing this compound and evaluated their antibacterial properties and enzyme inhibition capabilities. Some derivatives showed promising results against Gram-positive bacteria and significant lipoxygenase inhibition .

Biochemical Applications

2.1 Biotransformation Studies
The compound has been involved in biotransformation studies using engineered enzymes like P450 BM3. Research has shown that variants of this enzyme can effectively hydroxylate benzo-1,4-dioxane to produce 2,3-dihydrobenzo-1,4-dioxin derivatives, including 2,3-dihydro-1,4-benzodioxin-5-ol and 2,3-dihydro-1,4-benzodioxin-6-ol. These studies highlight the compound's role in developing high-throughput screening assays for phenolic compounds .

2.2 Antimycobacterial Activity
Some derivatives of this compound have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that certain synthesized compounds displayed significant inhibitory effects against both drug-sensitive and resistant strains of the bacterium .

Material Science

3.1 Synthesis of Novel Materials
The structural characteristics of this compound allow it to be incorporated into various polymeric materials and composites. Its unique properties make it suitable for applications in creating advanced materials with specific functionalities .

Comprehensive Data Table

Application Area Description Key Findings
Medicinal ChemistryBuilding block for pharmaceuticalsSelective COX-2 inhibitors with anti-inflammatory properties
Enzyme InhibitionInhibitors for lipoxygenase and other enzymesSignificant antibacterial activity; effective against Gram-positive bacteria
BiotransformationUsed in studies with P450 BM3 for hydroxylation reactionsHigh conversion rates observed with engineered enzyme variants
Material ScienceIncorporation into polymers for advanced materialsPotential applications in creating functional materials

Case Studies

Case Study 1: Anti-inflammatory Activity
A study investigated a derivative of this compound as a COX-2 inhibitor. The compound was shown to exhibit superior anti-inflammatory activity compared to other tested compounds while maintaining low toxicity levels.

Case Study 2: Antimycobacterial Efficacy
Another research effort focused on the synthesis of new derivatives aimed at combating tuberculosis. The derivatives demonstrated potent activity against resistant strains of Mycobacterium tuberculosis, indicating the potential for developing novel therapeutic agents.

作用机制

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The benzodioxin ring structure allows it to participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction and gene expression.

相似化合物的比较

Table 1: Structural and Functional Comparison of Benzodioxin Derivatives

Compound Name Substituent at 6-Position Molecular Weight (g/mol) Key Biological Activity/Application Reference
This compound -CH₂OH (hydroxymethyl) 166.17 Scaffold for immunomodulators (e.g., PD-1/PD-L1 inhibitors)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid -CH₂COOH (acetic acid) 194.18 Anti-inflammatory (comparable to Ibuprofen in carrageenan-induced edema assays)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide -NHSO₂C₆H₄CH₃ (sulfonamide) 307.34 Antibacterial agent targeting inflammatory ailments
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol -CH(OH)CH₂NH₂ (aminoethanol) 195.21 Intermediate for chiral ligands or bioactive molecules
2-(2,3-Dihydro[1,4]benzodioxin-6-yl)ethylamine -CH₂CH₂NH₂ (ethylamine) 179.21 Antitumor activity (synthetic intermediate for tetrahydroisoquinolines)
(6-Nitro-2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanol -CH₂OH + nitro group at 2-position 211.17 No direct activity reported; nitro group enhances reactivity

生物活性

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol is a compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a 1,4-benzodioxin ring structure, which is significant in many bioactive compounds. Its molecular formula is C10H10O3, and it has a molecular weight of approximately 178.19 g/mol. The presence of the hydroxymethyl group (-CH2OH) contributes to its reactivity and interaction with various biological targets.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cholinesterase and lipoxygenase. This inhibition leads to increased levels of acetylcholine in the nervous system and decreased synthesis of leukotrienes, which are involved in inflammatory processes .
  • Antioxidant Activity : Similar compounds with a benzodioxin structure exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Antidiabetic Potential

Recent studies have synthesized derivatives of this compound to evaluate their anti-diabetic effects. These derivatives demonstrated weak to moderate inhibitory activity against the α-glucosidase enzyme, which is crucial for carbohydrate metabolism. The most notable compounds had IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), indicating potential as therapeutic agents for type 2 diabetes .

Anti-inflammatory Effects

Compounds derived from this compound have shown promise as anti-inflammatory agents. For instance, one study reported that certain derivatives exhibited significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. These compounds were noted for their lack of ulcerogenic activity, suggesting a favorable safety profile .

Antibacterial Activity

The antibacterial properties of derivatives have also been investigated. Some compounds demonstrated considerable activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 0.008 to 32 μg/mL . This suggests potential applications in treating bacterial infections.

Case Studies

Study Findings Reference
Synthesis of anti-diabetic derivativesCompounds showed moderate α-glucosidase inhibition with IC50 values between 81.12 μM and 86.31 μM
Anti-inflammatory activityCertain derivatives inhibited COX-2 without causing ulcers
Antibacterial activityCompounds displayed MICs from 0.008 to 32 μg/mL against Gram-positive strains

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests they are generally well absorbed in the gastrointestinal tract and metabolized in the liver. The excretion typically occurs via bile or feces. Understanding these properties is crucial for assessing their therapeutic viability.

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol derivatives, and how can reaction yields be optimized?

  • Methodology : Bromination of the parent ketone (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) using pyridinium tribromide in dichloromethane (DCM) and methanol under anhydrous conditions yields brominated intermediates with ~70% efficiency. Subsequent nucleophilic substitution or coupling reactions (e.g., with sulfonamides or alkyl halides) in polar aprotic solvents like DMF, using catalysts such as LiH, can further functionalize the scaffold .
  • Optimization : Adjusting stoichiometry, solvent polarity, and reaction time improves yields. For example, pH-controlled reactions (pH 9–10) during sulfonamide formation minimize side products .

Q. Which spectroscopic and analytical techniques are critical for validating the structural integrity of synthesized derivatives?

  • Techniques :

  • ¹H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.7–7.2 ppm for benzodioxin rings) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for ketones, S=O stretches at ~1350 cm⁻¹ for sulfonamides) .
  • CHN Analysis : Validates elemental composition, ensuring purity (>95%) .

Advanced Research Questions

Q. How can computational models like EGNN (Edge-Augmented Graph Neural Networks) predict the bioactivity of novel derivatives targeting PD-1/PD-L1?

  • Methodology : EGNN models trained on scaffold-activity relationships predict binding affinities even without prior data on the benzodioxin scaffold. For example, derivatives like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol showed high SoftMax scores (0.8285 ± 0.1396) in PD-L1 inhibition assays, validated by molecular docking and X-ray crystallography .
  • Validation : Retrospective removal of training data for the scaffold confirmed the model’s ability to "scaffold-hop" and identify novel inhibitors .

Q. What structural modifications enhance binding to PD-L1, and how do crystallographic studies inform these designs?

  • Key Findings :

  • Derivatives with a [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold occupy a hydrophobic channel between PD-L1 homodimers, inducing an open "face-back" tunnel that disrupts protein-protein interactions .
  • Substitutions at the benzodioxin’s 6-position (e.g., bromine or methyl groups) improve steric complementarity with PD-L1’s Leu-58 and Tyr-56 residues .
    • Methodology : X-ray crystallography (1.7 Å resolution) and molecular dynamics simulations guide rational design .

Q. How do researchers resolve contradictions in enzyme inhibition data (e.g., α-glucosidase vs. lipoxygenase activity) across derivatives?

  • Case Study : Sulfonamide-acetamide derivatives exhibited weak α-glucosidase inhibition (IC₅₀: 81–86 μM vs. acarbose’s 37 μM) but moderate lipoxygenase inhibition.
  • Analysis :

  • Structure-Activity Relationship (SAR) : Bulky substituents (e.g., biphenyl groups) enhance lipoxygenase binding but reduce α-glucosidase affinity due to steric clashes .
  • Enzyme Assay Design : Triplicate experiments with SEM (Standard Error of the Mean) reduce variability. Use of positive controls (e.g., acarbose) validates assay conditions .

Methodological Challenges

Q. What strategies mitigate synthetic challenges in introducing sulfonamide or acetamide groups to the benzodioxin core?

  • Solutions :

  • Dynamic pH Control : Maintaining pH 9–10 during sulfonylation prevents premature hydrolysis of sulfonyl chlorides .
  • Lithium Hydride Activation : Enhances nucleophilicity of amine intermediates in DMF, improving coupling efficiency with bromoacetamides .

Q. How can researchers leverage scaffold hybridization to repurpose derivatives for new therapeutic targets (e.g., from anti-diabetic to anticancer agents)?

  • Example : Hybridizing the benzodioxin core with chromen-4-one or triazolone moieties (e.g., methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate) introduces dual inhibitory activity against enzymes like α-glucosidase and lipoxygenase .
  • Validation : In silico screening (e.g., molecular docking) followed by in vitro dose-response assays confirms target engagement .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。